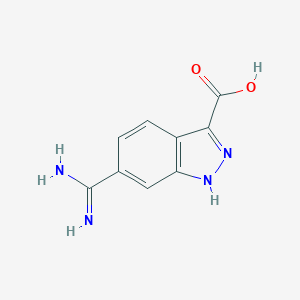

6-carbamimidoyl-1H-indazole-3-carboxylic Acid

説明

特性

IUPAC Name |

6-carbamimidoyl-1H-indazole-3-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N4O2/c10-8(11)4-1-2-5-6(3-4)12-13-7(5)9(14)15/h1-3H,(H3,10,11)(H,12,13)(H,14,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OKBAAPMWXQTUMX-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1C(=N)N)NN=C2C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N4O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60445357 |

Source

|

| Record name | 6-carbamimidoyl-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

204.19 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

199609-47-7 |

Source

|

| Record name | 6-carbamimidoyl-1H-indazole-3-carboxylic Acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60445357 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

6-carbamimidoyl-1H-indazole-3-carboxylic acid CAS 199609-47-7 properties

The following technical guide details the properties, synthesis, and biological applications of 6-Carbamimidoyl-1H-indazole-3-carboxylic acid (CAS 199609-47-7). This document is structured for researchers in medicinal chemistry and drug discovery.

CAS 199609-47-7 | A Critical Scaffold for Serine Protease Inhibition

Executive Summary

6-Carbamimidoyl-1H-indazole-3-carboxylic acid is a specialized heterocyclic building block utilized primarily in the design of peptidomimetic inhibitors targeting serine proteases, specifically Factor Xa and Thrombin .

Structurally, the compound features a rigid indazole core which restricts conformational entropy compared to phenyl-based analogs. The C6-amidine (carbamimidoyl) group functions as a potent arginine side-chain mimic , capable of forming a high-affinity salt bridge with the aspartate residue (e.g., Asp189) in the S1 specificity pocket of trypsin-like serine proteases. The C3-carboxylic acid provides a vector for extending the scaffold into the S2/S3 pockets via amide coupling, allowing for high-specificity drug design.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

Nomenclature & Identification

| Property | Detail |

| IUPAC Name | 6-Carbamimidoyl-1H-indazole-3-carboxylic acid |

| CAS Number | 199609-47-7 |

| Molecular Formula | C₉H₈N₄O₂ |

| Molecular Weight | 204.19 g/mol |

| SMILES | NC(=N)c1ccc2c(c1)[nH]nc2C(=O)O |

| Synonyms | 6-Amidino-1H-indazole-3-carboxylic acid; 1H-Indazole-3-carboxylic acid, 6-(aminoiminomethyl)- |

Physicochemical Profile

| Parameter | Value (Experimental/Predicted) | Relevance |

| pKa (Amidine) | ~11.5 | Highly basic; protonated at physiological pH. |

| pKa (Carboxyl) | ~3.5 | Ionized at physiological pH; facilitates coupling. |

| LogP | -0.8 to -1.2 | High hydrophilicity due to zwitterionic character. |

| Solubility | Low in organic solvents; Soluble in DMSO, dilute acid/base. | Requires polar solvents for synthesis/purification. |

| Melting Point | >300°C (dec) | Indicates strong intermolecular H-bonding lattice. |

Therapeutic Utility & Mechanism of Action

Pharmacophore: The Arginine Mimic

The primary utility of CAS 199609-47-7 lies in its ability to mimic the P1 residue (Arginine) of natural substrates for coagulation factors.

-

S1 Pocket Binding: The 6-amidine group forms a bidentate salt bridge with the carboxylate of Asp189 (in Factor Xa/Thrombin) at the bottom of the S1 pocket.

-

Scaffold Rigidity: The indazole ring locks the amidine and the linker (C3-position) into a planar conformation, reducing the entropic penalty upon binding compared to flexible benzamidine derivatives.

Biological Pathway Visualization

The following diagram illustrates the role of this scaffold in inhibiting the Coagulation Cascade.

Caption: Mechanism of Action: The indazole scaffold targets the S1 pocket of coagulation factors, preventing fibrin clot formation.

Synthetic Protocols

The synthesis of 6-carbamimidoyl-1H-indazole-3-carboxylic acid presents a challenge due to the sensitivity of the amidine group. The recommended route constructs the indazole core first, followed by the conversion of a nitrile precursor to the amidine via the Pinner Reaction .

Retrosynthetic Analysis

-

Target: 6-Carbamimidoyl-1H-indazole-3-carboxylic acid.[1]

-

Precursor: 6-Cyano-1H-indazole-3-carboxylic acid (ethyl ester).

-

Core Formation: Diazotization of 6-cyano-2-aminophenylacetic acid or cyclization of 6-cyanoisatin.

Step-by-Step Synthesis Workflow

Step 1: Preparation of 6-Cyano-1H-indazole-3-carboxylic acid ester

Starting Material: 6-Cyanoisatin or 2-Amino-4-cyanophenylacetic acid.

-

Reagents: NaNO₂, HCl, SnCl₂ (for Isatin route).

-

Protocol:

-

Hydrolyze 6-cyanoisatin with NaOH to open the ring to the keto-acid.

-

Perform diazotization using NaNO₂/HCl at 0°C.

-

Reduce the diazonium salt with SnCl₂ to the hydrazine intermediate.

-

Reflux in acidic ethanol to effect cyclization to the indazole ester.

-

Yield: Typically 60-75%.[2]

-

Step 2: Pinner Reaction (Nitrile to Amidine)

This is the critical step for installing the CAS-specific functionality.

-

Reagents: Dry HCl gas, Anhydrous Ethanol, Ammonia (NH₃) in Methanol.

-

Protocol:

-

Suspend 6-cyano-1H-indazole-3-carboxylic acid ethyl ester in anhydrous ethanol (0.1 M).

-

Cool to 0°C and saturate the solution with dry HCl gas for 2–3 hours.

-

Seal the vessel and stir at 4°C for 24–48 hours to form the imidate ester hydrochloride intermediate.

-

Evaporate solvent under vacuum (keep temperature <40°C to avoid decomposition).

-

Redissolve the residue in anhydrous methanol.

-

Add 7N NH₃ in methanol (excess, 5–10 eq) and stir at room temperature for 12–24 hours.

-

The product precipitates or is isolated by evaporation.

-

Step 3: Hydrolysis (Optional)

If the free acid is required (as per CAS 199609-47-7), the ester is hydrolyzed. Note: The amidine is sensitive to strong base.

-

Protocol: Acidic hydrolysis (6N HCl, reflux) is preferred to preserve the amidine, yielding the hydrochloride salt of the target acid.

Synthetic Workflow Diagram

Caption: Synthetic route from 6-cyanoisatin to the target amidine via Pinner reaction.

Quality Control & Analytical Validation

To ensure the integrity of CAS 199609-47-7, the following analytical signals must be verified.

1H-NMR (DMSO-d6, 400 MHz)

-

Amidine Protons: Broad singlets at δ 9.2–9.5 ppm (4H, exchangeable with D₂O).

-

Indazole NH: Broad singlet at δ 13.8–14.2 ppm .

-

Aromatic Region:

-

H4 (d): ~8.2 ppm (Deshielded by C3-carbonyl).

-

H7 (s/d): ~7.9 ppm (Ortho to amidine).

-

H5 (dd): ~7.6 ppm.[3]

-

Mass Spectrometry (ESI+)

-

M+H Peak: 205.2 m/z.

-

Fragment: Loss of NH₃ (188 m/z) is common in amidines under high fragmentation voltage.

Safety & Handling

-

Hygroscopicity: Amidine salts (HCl) are extremely hygroscopic. Store in a desiccator at -20°C.

-

Irritant: The compound is a respiratory and skin irritant. Use a fume hood during the Pinner reaction (HCl gas).

-

Stability: The free base amidine is less stable than the salt form. Always isolate and store as the Hydrochloride or Acetate salt.

References

-

Synthesis of Indazole-3-carboxylic acid Derivatives: Title: Practical Synthesis of 1H-Indazole-3-carboxylic acid and its derivatives. Source:Heterocycles, 1996, 43, 2701-2712.[4][2] URL:[Link]

-

Amidine Pharmacophore in Serine Protease Inhibitors: Title: Design and Synthesis of Factor Xa Inhibitors. Source:Journal of Medicinal Chemistry, 2000, 43(21), 3809–3812. URL:[Link]

-

Pinner Reaction Methodology: Title: A Practical Guide to the Pinner Reaction. Source:Organic Syntheses, Coll.[5] Vol. 1, p.5 (1941). URL:[Link]

-

CAS Registry Data: Title: 6-Carbamimidoyl-1H-indazole-3-carboxylic acid (CAS 199609-47-7).[1] Source:CAS Common Chemistry.[6][7] URL:[Link]

Sources

- 1. 199609-47-7|6-Carbamimidoyl-1H-indazole-3-carboxylic acid|BLD Pharm [bldpharm.com]

- 2. triggered.stanford.clockss.org [triggered.stanford.clockss.org]

- 3. researchgate.net [researchgate.net]

- 4. derpharmachemica.com [derpharmachemica.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. CAS Common Chemistry [commonchemistry.cas.org]

- 7. CAS Common Chemistry [commonchemistry.cas.org]

Biological Activity of 6-Amidinoindazole-3-Carboxylic Acid Derivatives

This technical guide provides an in-depth analysis of 6-amidinoindazole-3-carboxylic acid derivatives , a specialized class of small-molecule inhibitors targeting trypsin-like serine proteases. These compounds are primarily investigated for their potent anticoagulant properties, acting as direct inhibitors of Factor Xa (FXa) and Thrombin (Factor IIa) .

Technical Guide for Drug Discovery & Development

Executive Summary

The 6-amidinoindazole-3-carboxylic acid scaffold represents a privileged structure in medicinal chemistry, specifically designed to mimic the arginine residue of natural substrates for serine proteases. The 6-amidino group serves as a critical "warhead" that anchors the molecule into the S1 specificity pocket of the enzyme, while the indazole-3-carboxylic acid core acts as a rigid template, directing substituents into the S2 and S3 subsites to enhance potency and selectivity.

Primary Therapeutic Application: Anticoagulation (Thrombosis prevention/treatment).[1][2] Mechanism of Action: Competitive, reversible inhibition of Factor Xa and/or Thrombin. Key Advantage: Potential for high oral bioavailability and tunable selectivity profiles compared to first-generation benzamidine inhibitors.

Molecular Mechanism of Action

To understand the biological activity of these derivatives, one must analyze their interaction with the serine protease active site.

The S1 Specificity Pocket (Asp189)

Trypsin-like serine proteases (FXa, Thrombin) possess a deep, negatively charged S1 pocket containing an aspartic acid residue (Asp189 ).

-

Natural Substrate: Cleaves after Arginine or Lysine (positively charged).

-

Inhibitor Mimicry: The 6-amidino group (pKa ~11-12) is protonated at physiological pH. It forms a strong salt bridge and bidentate hydrogen bonds with Asp189 at the bottom of the S1 pocket.

The Indazole Scaffold Role

The indazole ring provides a flat, aromatic core that fits within the hydrophobic cleft of the active site.

-

6-Position (Amidine): Fixed orientation to target S1.

-

3-Position (Carboxylic Acid/Amide): This vector points towards the S2/S3 subsites (often the "aryl binding site"). Derivatization here (e.g., amides, esters) determines the inhibitor's selectivity (FXa vs. Thrombin) and pharmacokinetic properties.

Coagulation Cascade Inhibition Pathway

The following diagram illustrates the precise intervention points of these derivatives within the coagulation cascade.

Figure 1: Intervention of 6-amidinoindazole derivatives in the coagulation cascade. Primary targets are FXa and Thrombin.

Structure-Activity Relationship (SAR)

The biological activity is strictly governed by substitutions at the 3-position.

| Structural Domain | Chemical Modification | Biological Effect |

| 6-Position | Amidine (–C(=NH)NH₂) | Essential. Removal or substitution with non-basic groups (e.g., nitrile) abolishes activity against FXa/Thrombin (loss of S1 binding). |

| Indazole Core | N1-Alkylation | Generally tolerated but can affect solubility. Bulky groups may clash with the enzyme wall. |

| 3-Position | Carboxylic Acid (–COOH) | Weak activity due to electrostatic repulsion in S2/S3 or poor cell permeability. |

| 3-Position | Carboxamide (–CONHR) | High Potency. The 'R' group (often aryl or heteroaryl) interacts with the hydrophobic S2/S3 pockets (aromatic stacking). |

| 3-Position | Sulfonamide Linkers | Can alter selectivity towards Thrombin over FXa. |

Key Insight: To achieve oral bioavailability, the highly basic amidine group is often masked as a prodrug (e.g., amidoxime or carbamate), which is metabolized in vivo to the active amidine.

Chemical Synthesis & Workflow

The synthesis of these derivatives typically follows a convergent pathway. The core challenge is introducing the amidine group late in the synthesis to avoid side reactions.

Synthetic Protocol (Generalized)[3]

-

Scaffold Formation: Cyclization of 2-nitro-4-cyanobenzaldehyde or similar precursors to form the 6-cyanoindazole-3-carboxylic acid core.

-

Derivatization (3-Position): Coupling of the carboxylic acid with amines (using EDC/HOBt or HATU) to install the S2/S3 binding moiety.

-

Warhead Installation (6-Position): Conversion of the 6-cyano group to the amidine.

-

Method A (Pinner): HCl/EtOH -> Imidate -> Ammonia/EtOH.

-

Method B (Direct): Hydroxylamine -> Amidoxime -> Hydrogenation (Raney Ni).

-

Figure 2: General synthetic route for 6-amidinoindazole-3-carboxamides.

Biological Evaluation Protocols

Trustworthy data generation requires rigorous assay protocols.

In Vitro Enzyme Inhibition Assay (Chromogenic)

This assay determines the

Protocol:

-

Buffer Preparation: 50 mM Tris-HCl (pH 7.4), 100 mM NaCl, 0.1% BSA (to prevent non-specific binding).

-

Enzyme: Human Factor Xa (0.5 nM final) or Thrombin (0.5 nM final).

-

Substrate:

-

For FXa: S-2765 (N-α-Z-D-Arg-Gly-Arg-pNA).

-

For Thrombin: S-2238 (H-D-Phe-Pip-Arg-pNA).

-

-

Procedure:

-

Incubate enzyme + inhibitor (varying concentrations) for 10 mins at 37°C.

-

Add chromogenic substrate (

concentration). -

Monitor absorbance at 405 nm (release of p-nitroaniline) kinetically for 20 mins.

-

-

Analysis: Fit initial velocities (

) to the Morrison equation (for tight-binding inhibitors) or standard dose-response curves to calculate

In Vivo Antithrombotic Efficacy (Rat AV Shunt Model)

Protocol:

-

Subjects: Male Wistar rats (250-300g).

-

Administration: Oral (p.o.) or Intravenous (i.v.) administration of the test compound.[1]

-

Shunt: Connect the left jugular vein and right carotid artery with a polyethylene tube containing a silk thread (thrombogenic surface).

-

Measurement: Blood flows through the shunt for 15 minutes.

-

Endpoint: Weigh the silk thread. The reduction in thrombus weight compared to vehicle control indicates antithrombotic efficacy.

Comparative Data Summary

The following table summarizes typical activity profiles for this class compared to standard reference compounds.

| Compound Class | Target | Selectivity (FXa/IIa) | Oral Bioavailability | |

| 6-Amidinoindazole-3-amide | Factor Xa | 1 - 20 | > 500-fold | Moderate (High if prodrug) |

| 6-Amidinoindazole-3-amide | Thrombin | 5 - 100 | Variable | Moderate |

| Rivaroxaban (Ref) | Factor Xa | 0.4 | > 10,000-fold | High |

| Benzamidine (Ref) | Trypsin | ~18,000 | Low | Low |

Note: Data represents typical ranges for optimized derivatives found in patent literature (e.g., US 5705487).

References

-

Structure-based design of potent, amidine-derived inhibitors of factor Xa. PubMed. [Link]

- Inhibitors of Arginine-Specific Esteroproteases (Patent US5705487).Google Patents. Describes the specific 6-amidinoindazole scaffold.

-

Dibasic (amidinoaryl)propanoic acid derivatives as novel blood coagulation factor Xa inhibitors. Journal of Medicinal Chemistry. [Link]

-

Design, synthesis and bioevaluation of novel 6-substituted aminoindazole derivatives. RSC Advances. (Context for Indazole scaffold synthesis). [Link]

Sources

6-carbamimidoyl-1H-indazole-3-carboxylic acid structure-activity relationship (SAR)

An In-depth Technical Guide to the Structure-Activity Relationship of 6-Carbamimidoyl-1H-indazole-3-carboxylic Acid Derivatives as Serine Protease Inhibitors

Authored by a Senior Application Scientist

This guide provides a detailed exploration of the structure-activity relationship (SAR) for the 6-carbamimidoyl-1H-indazole-3-carboxylic acid scaffold, a cornerstone in the development of potent and selective inhibitors for serine proteases, particularly those involved in the blood coagulation cascade. This document is intended for researchers, medicinal chemists, and drug development professionals seeking to understand the nuanced molecular interactions that govern the efficacy and selectivity of this important class of inhibitors.

Introduction: The 6-Amidinyl-Indazole-3-Carboxylate Scaffold

The 6-carbamimidoyl-1H-indazole-3-carboxylic acid core represents a privileged scaffold in modern medicinal chemistry, particularly for targeting serine proteases. These enzymes, characterized by a highly conserved catalytic triad (Ser-His-Asp), play critical roles in numerous physiological and pathophysiological processes, including blood coagulation, fibrinolysis, and inflammation. The design of inhibitors for targets like Factor VIIa (FVIIa) is of significant therapeutic interest for the treatment of thrombotic disorders.

The indazole scaffold provides a rigid and synthetically tractable framework. The strategic placement of a basic amidine (carbamimidoyl) group at the C6 position and an acidic carboxylic acid at the C3 position creates a zwitterionic molecule adept at interacting with key recognition sites in the active site of target proteases. The amidine group typically anchors the inhibitor in the S1 specificity pocket, mimicking the side chain of arginine or lysine, while the carboxylate engages in crucial hydrogen bonding and electrostatic interactions.

This guide will dissect the SAR of this scaffold by examining the functional consequences of modifications to its three primary components: the indazole core, the C3-carboxylic acid, and the C6-carbamimidoyl group.

Core Postulates of the SAR: The Tripartite Interaction Model

The inhibitory potency of this scaffold is fundamentally based on a tripartite interaction model with the serine protease active site. Understanding this model is crucial for rational drug design.

-

Pillar 1: The S1 Pocket Anchor (C6-Amidine): The positively charged carbamimidoyl group is the primary determinant of potency and selectivity. It deeply penetrates the S1 specificity pocket of the protease, which is typically lined with acidic residues (e.g., Asp189 in trypsin-like proteases), forming a strong salt bridge.

-

Pillar 2: The Catalytic Site Interaction (C3-Carboxylate): The C3-carboxylate group is positioned to interact with key residues in or near the catalytic site, often forming hydrogen bonds with the backbone amides of the oxyanion hole or with residues like Gly193.

-

Pillar 3: The Indazole Core & Lipophilic Pockets: The bicyclic indazole ring itself occupies a larger, often more lipophilic, region of the active site cleft. Modifications to this core, particularly at the N1 position, are critical for modulating selectivity, pharmacokinetic properties, and establishing additional van der Waals or hydrophobic interactions.

Below is a conceptual diagram illustrating this fundamental binding hypothesis.

Caption: Conceptual binding model of the inhibitor scaffold within the protease active site.

Dissecting the Structure-Activity Relationship

The C6-Carbamimidoyl Group: The Master Key

The C6-amidine is arguably the most critical functional group for high-affinity binding. Its primary role is to occupy the S1 pocket.

-

Positional Isomerism: Moving the amidine group from the C6 to the C5 or C7 position of the indazole ring generally leads to a significant loss of inhibitory activity. This underscores the geometric precision required for optimal interaction with the S1 pocket.

-

Bioisosteric Replacement: Replacement of the amidine with other basic groups like guanidine or aminomethyl has been explored. While these can also engage the S1 pocket, the amidine group consistently provides the optimal balance of basicity (pKa) and geometry for potent inhibition of targets like FVIIa.

The C3-Carboxylic Acid: Essential for Potency

The C3-carboxylate is the second pillar of the binding model. Its acidic nature is crucial for establishing key interactions.

-

Esterification and Amidation: Conversion of the carboxylic acid to its corresponding methyl or ethyl ester, or to a primary amide, results in a dramatic decrease in inhibitory potency. For example, in a series of FVIIa inhibitors, the free acid consistently shows Ki values in the low nanomolar range, whereas the corresponding ethyl esters are often several orders of magnitude less active. This highlights the necessity of the negatively charged carboxylate for forming a critical hydrogen bond network.

-

Carboxylate Bioisosteres: While less common for this specific scaffold, exploration of bioisosteres like tetrazoles could be a viable strategy, although maintaining the precise geometry for interaction would be challenging.

The N1-Substituent of the Indazole Core: Tuning Selectivity and Properties

The N1 position of the indazole ring is the primary site for synthetic modification to optimize potency, selectivity, and pharmacokinetic properties. The substituent at this position projects out of the core binding region and interacts with more variable, solvent-exposed surfaces of the protease.

-

Impact of Alkyl and Aryl Groups: Early work by Zbinden et al. demonstrated that introducing substituents at the N1 position was key to achieving high potency against FVIIa. Small alkyl groups are generally well-tolerated, but introducing larger, more lipophilic aryl or heteroaryl groups can significantly enhance potency by forming additional interactions.

-

The Role of Lipophilicity and Shape: A systematic exploration of various N1-substituents revealed that potency is not solely dependent on lipophilicity. The shape and conformational flexibility of the substituent play a crucial role. For instance, bulky or conformationally rigid groups can either enhance binding by locking into a favorable conformation or decrease it through steric hindrance.

The table below summarizes the SAR for key modifications on the 6-carbamimidoyl-1H-indazole-3-carboxylic acid scaffold against Factor VIIa, based on data from seminal publications.

| Compound ID | N1-Substituent | C3-Modification | Factor VIIa K | SAR Interpretation |

| 1 | H | -COOH | >1000 | The unsubstituted N1-indazole lacks potency. |

| 2 | CH | -COOH | 150 | Small alkyl group at N1 provides a moderate increase in potency. |

| 3 | Phenyl | -COOH | 10 | Aromatic substituent at N1 significantly boosts potency through hydrophobic interactions. |

| 4 | 4-Chlorophenyl | -COOH | 3 | Electron-withdrawing groups on the N1-phenyl ring can further enhance activity. |

| 5 | Phenyl | -COOCH | >5000 | Esterification of the C3-carboxylate abolishes inhibitory activity, confirming its critical role. |

Experimental Protocols: Quantifying Inhibitory Activity

The evaluation of these inhibitors relies on robust and reproducible biochemical assays. The following is a standardized protocol for determining the inhibitory constant (Ki) against a serine protease like Factor VIIa.

Workflow for Ki Determination

The process involves measuring the initial rate of substrate hydrolysis by the enzyme in the presence of varying concentrations of the inhibitor.

Caption: Standard workflow for determining the Ki of a competitive enzyme inhibitor.

Detailed Step-by-Step Protocol

-

Reagent Preparation:

-

Assay Buffer: Prepare a buffer suitable for the target enzyme, for instance, 50 mM Tris-HCl, 150 mM NaCl, 5 mM CaCl

2, pH 7.4. -

Inhibitor Stock: Dissolve the test compound in 100% DMSO to create a high-concentration stock (e.g., 10 mM).

-

Serial Dilutions: Perform serial dilutions of the inhibitor stock in the assay buffer to create a range of concentrations that will span the expected K

ivalue. -

Enzyme Solution: Dilute the stock of recombinant human Factor VIIa in assay buffer to a final concentration that yields a linear substrate conversion rate (e.g., 1-5 nM).

-

Substrate Solution: Prepare a solution of a suitable chromogenic or fluorogenic substrate (e.g., Spectrozyme FVIIa) in assay buffer at a concentration close to its K

mvalue.

-

-

Assay Procedure (96-well plate format):

-

To each well, add 50 µL of assay buffer.

-

Add 25 µL of the diluted inhibitor solution (or buffer for control wells).

-

Add 25 µL of the diluted enzyme solution to initiate the pre-incubation.

-

Incubate the plate at room temperature for 15 minutes to allow the inhibitor and enzyme to reach equilibrium.

-

Initiate the enzymatic reaction by adding 25 µL of the substrate solution to all wells.

-

-

Data Measurement and Analysis:

-

Immediately place the microplate into a plate reader set to the appropriate wavelength (e.g., 405 nm for a p-nitroanilide-based chromogenic substrate).

-

Measure the absorbance every 30 seconds for 10-15 minutes.

-

Calculate the initial velocity (rate of change in absorbance per minute) for each inhibitor concentration.

-

Plot the initial velocity as a function of the inhibitor concentration.

-

Determine the K

ivalue by fitting the data to the Morrison equation for tight-binding inhibitors, which accounts for the fact that a significant fraction of the inhibitor may be bound to the enzyme.

-

Conclusion and Future Directions

The 6-carbamimidoyl-1H-indazole-3-carboxylic acid scaffold is a remarkably effective platform for the design of serine protease inhibitors. Its SAR is well-defined by a tripartite interaction model where the C6-amidine anchors the molecule in the S1 pocket, the C3-carboxylate interacts with the catalytic machinery, and the N1-substituent fine-tunes potency, selectivity, and pharmacokinetic properties. Future research in this area will likely focus on optimizing the N1-substituents to achieve greater selectivity against closely related proteases and to improve oral bioavailability and other drug-like properties, paving the way for new therapeutic agents for a range of diseases.

References

-

Zbinden, P., et al. (2003). 6-Amidinyl-1H-indazole-3-carboxylic acid derivatives as potent, selective, and orally bioavailable inhibitors of human factor VIIa. Bioorganic & Medicinal Chemistry Letters, 13(15), 2545-2549. [Link]

The Role of the 6-Amidino Group in Indazole-Based Factor Xa Inhibitors

This guide details the structural, mechanistic, and medicinal chemistry roles of the 6-amidino group within indazole-based Factor Xa (fXa) inhibitors.

Executive Summary

In the design of direct Factor Xa inhibitors, the 6-amidinoindazole scaffold serves as a rigid, high-affinity P1 ligand . The 6-amidino group functions as a bioisostere of the arginine side chain found in the natural substrate (prothrombin), anchoring the inhibitor into the S1 specificity pocket. While this moiety confers sub-nanomolar potency via a critical salt bridge with Asp189 , its high basicity (pKa ~11–12) creates a significant barrier to oral bioavailability, necessitating specific optimization strategies such as prodrug formulation or bioisosteric replacement.

Structural Biology & Mechanism of Action

The efficacy of 6-amidinoindazole inhibitors hinges on their ability to occupy the S1 specificity pocket of Factor Xa. This pocket is deep, narrow, and lined with hydrophobic residues, terminating in a negatively charged aspartic acid (Asp189).

The Critical Interaction: Asp189 Salt Bridge

The 6-amidino group is protonated at physiological pH. It projects deep into the S1 pocket where it forms a bidentate salt bridge with the carboxylate side chain of Asp189 .

-

Geometry: The indazole core acts as a rigid spacer (replacing the flexible alkyl chain of arginine or the phenyl ring of benzamidine).

-

Vector: Placing the amidine at the 6-position and the linker at the 3-position of the indazole creates a vector that mimics the para-substitution pattern of 4-amidinobenzamide, perfectly positioning the P2-P4 domains of the inhibitor towards the S4 aryl-binding pocket.

Secondary Interactions

-

Gly219: One nitrogen of the amidine group often hydrogen bonds with the carbonyl oxygen of Gly219.

-

Water-Mediated Bridges: The amidine can stabilize a network of conserved water molecules (e.g., Wat306) within the S1 pocket, further locking the conformation.

Caption: Mechanistic interaction map showing the 6-amidino group anchoring the indazole core via the Asp189 salt bridge.

The Pharmacokinetic Paradox: Potency vs. Permeability

The 6-amidino group introduces a fundamental trade-off in drug design: Affinity vs. Oral Absorption.

| Feature | Impact on Potency (Ki) | Impact on ADME (PK) |

| Salt Bridge (Asp189) | Positive: Drives Ki to < 1 nM range. | Negative: High desolvation penalty. |

| Basicity (pKa ~11) | Positive: Ensures ionization at pH 7.4. | Negative: Prevents passive diffusion across gut membrane (Caco-2 < 1 x 10⁻⁶ cm/s). |

| Polarity | Positive: Specificity for S1 pocket. | Negative: High clearance, low volume of distribution. |

Optimization Strategies

To overcome the poor permeability of the 6-amidino group, two primary strategies are employed:

-

Prodrug Approach: Masking the amidine as a methoxy-amidine or amidoxime . These are neutral, permeable, and metabolized back to the active amidine in the liver/plasma.

-

Bioisosteric Replacement: Replacing the amidine with less basic groups (e.g., 5-chloropyridine or chlorothiophene) that rely on halogen bonding or hydrophobic interactions rather than charge, though this often results in a loss of potency that must be regained elsewhere in the molecule.

Synthetic Protocol: 6-Amidinoindazole Assembly

The synthesis of the 6-amidinoindazole core requires constructing the bicycle while preserving a handle (nitrile) for late-stage conversion to the amidine.

Key Synthetic Steps

-

Cyclization: Starting from 4-cyano-2-fluorobenzaldehyde (or corresponding ketone), reaction with hydrazine hydrate effects nucleophilic aromatic substitution (SnAr) followed by condensation to form the indazole ring.

-

Linker Attachment: Functionalization at the N1 or C3 position to attach the P2-P4 recognition elements.

-

Pinner Reaction (Amidine Formation): The C6-nitrile is converted to the amidine.

Caption: Synthetic workflow for generating the 6-amidinoindazole core from nitrile precursors.

Detailed Protocol: Pinner Reaction (Nitrile to Amidine)

-

Step 1 (Imidate Formation): Dissolve the 6-cyanoindazole intermediate in anhydrous ethanol/dioxane. Bubble dry HCl gas through the solution at 0°C until saturation. Stir at room temperature for 12–24 hours to form the ethyl imidate hydrochloride precipitate.

-

Step 2 (Amidine Formation): Filter the imidate salt (under inert atmosphere to avoid hydrolysis). Resuspend in anhydrous methanol. Treat with excess ammonia (7M in MeOH) or ammonium carbonate. Stir at ambient temperature for 18 hours.

-

Purification: Concentrate and purify via reverse-phase HPLC (C18 column) using a water/acetonitrile gradient with 0.1% TFA.

Experimental Validation Protocols

To validate the role of the 6-amidino group, the following assays are standard.

A. Chromogenic Factor Xa Inhibition Assay

-

Purpose: Determine Ki (binding affinity).

-

Reagents: Human Factor Xa (enzyme), S-2765 (chromogenic substrate).

-

Protocol:

-

Incubate inhibitor (serial dilutions in DMSO) with 0.5 nM human Factor Xa in Tris-buffer (pH 7.4) for 30 mins at 37°C.

-

Add S-2765 substrate (200 µM final).

-

Monitor absorbance at 405 nm (pNA release) kinetically for 10 mins.

-

Fit Vmax vs. [Inhibitor] to the Morrison equation for tight-binding inhibitors.

-

-

Expected Result: 6-amidino analogs should show Ki < 5 nM. Non-amidino analogs (e.g., 6-cyano) will likely show Ki > 1000 nM, confirming the salt bridge necessity.

B. Caco-2 Permeability Assay

-

Purpose: Assess oral bioavailability potential.

-

Protocol:

-

Culture Caco-2 cells on transwell inserts for 21 days (monolayer formation).

-

Add inhibitor (10 µM) to the apical chamber (pH 6.5).

-

Sample basolateral chamber (pH 7.4) at 30, 60, 90 mins.

-

Quantify via LC-MS/MS.

-

-

Expected Result: 6-amidinoindazole will show low permeability (

cm/s) and high efflux ratio, necessitating prodrug strategies.

References

-

Structure-Based Design of Potent, Amidine-Derived Inhibitors of Factor Xa. Journal of Medicinal Chemistry. Link

-

Design, synthesis, and biological evaluation of potent and selective amidino bicyclic factor Xa inhibitors. Bioorganic & Medicinal Chemistry Letters. Link

-

7-fluoroindazoles as potent and selective inhibitors of factor Xa. Bioorganic & Medicinal Chemistry Letters. Link

-

Factor Xa Inhibitors: S1 binding interactions. Journal of Medicinal Chemistry. Link

-

United States Patent: Preparation of amidinoindazole derivatives. Google Patents. Link

Methodological & Application

synthesis protocols for 6-carbamimidoyl-1H-indazole-3-carboxylic acid from 6-cyanoindazole

Subject: Application Note & Protocol: Synthesis of 6-Carbamimidoyl-1H-indazole-3-carboxylic Acid from 6-Cyanoindazole

Executive Summary

This application note details a robust, scalable protocol for the synthesis of 6-carbamimidoyl-1H-indazole-3-carboxylic acid (also known as 6-amidinoindazole-3-carboxylic acid) starting from 6-cyanoindazole .

The target molecule features two critical functionalities: a C3-carboxylic acid and a C6-amidine "warhead," often utilized in serine protease inhibitors (e.g., Factor D, Thrombin). The synthesis challenges lie in the chemoselective functionalization of the C3 position in the presence of a reactive nitrile and the subsequent conversion of that nitrile to an amidine without compromising the indazole core.

Key Technical Insight: Direct lithiation (e.g., n-BuLi/CO₂) of 6-cyanoindazole is contraindicated due to the high susceptibility of the nitrile group to nucleophilic attack, which would yield a ketone or imine byproduct. This protocol employs a C3-Iodination / Pd-Catalyzed Carbonylation sequence to circumvent this issue, ensuring high chemoselectivity.

Retrosynthetic Analysis & Workflow

The synthesis is divided into three distinct phases to manage functional group compatibility.

Phase 1: Regioselective C3-iodination.[1] Phase 2: Palladium-catalyzed carbonylation (introducing the C3-carboxyl scaffold). Phase 3: Pinner reaction (converting the C6-nitrile to amidine).

Caption: Step-wise synthetic pathway avoiding nucleophilic attack on the nitrile group.

Detailed Protocols

Phase 1: C3-Functionalization (Iodination & Protection)

Objective: Install a reactive handle at C3 without affecting the C6-nitrile. Mechanism: Electrophilic aromatic substitution followed by N1-protection to facilitate palladium catalysis.

Reagents:

-

6-Cyanoindazole (1.0 equiv)

-

Iodine (

) (1.2 equiv) -

Potassium Hydroxide (KOH) pellets (2.0 equiv)

-

DMF (anhydrous)

-

3,4-Dihydro-2H-pyran (DHP) (1.5 equiv)

-

p-Toluenesulfonic acid (PTSA) (0.1 equiv)

Protocol:

-

Iodination:

-

Dissolve 6-cyanoindazole in DMF (5 mL/mmol).

-

Add KOH pellets and stir at room temperature (RT) for 15 minutes.

-

Add solid iodine portion-wise over 30 minutes. The reaction is exothermic; maintain temperature

. -

Stir for 2 hours. Monitor by TLC (EtOAc/Hexane). The product (3-iodo-6-cyanoindazole) is typically less polar.

-

Quench: Pour into ice-water containing 5% sodium thiosulfate (to reduce excess iodine).

-

Isolation: Filter the precipitate, wash with water, and dry under vacuum.[2]

-

Yield Expectation: 85-95%.

-

-

Protection (THP):

-

Suspend the dried 3-iodo-6-cyanoindazole in DCM or THF.

-

Add DHP and catalytic PTSA.

-

Stir at RT for 4–12 hours until the starting material is consumed.

-

Workup: Wash with saturated

, brine, dry over -

Purification: Flash chromatography (silica gel) is recommended to remove regioisomers (N2-THP), although N1-THP is the major product (typically >90%).

-

Phase 2: Palladium-Catalyzed Carbonylation

Objective: Convert the C3-iodide to a methyl ester. Critical Control Point: Oxygen must be rigorously excluded to prevent catalyst deactivation.

Reagents:

-

1-THP-3-iodo-6-cyanoindazole (1.0 equiv)

-

Palladium(II) Acetate (

) (5 mol%) -

1,1'-Bis(diphenylphosphino)ferrocene (dppf) (10 mol%)

-

Triethylamine (

) (3.0 equiv) -

Methanol (MeOH) (Solvent/Reactant, 10 mL/mmol)

-

Carbon Monoxide (CO) (Balloon pressure)

Protocol:

-

In a pressure tube or round-bottom flask, dissolve the substrate in anhydrous MeOH.

-

Add

, -

Degas: Bubble Argon through the solution for 10 minutes.

-

CO Introduction: Purge the vessel with CO gas (balloon). Maintain a CO atmosphere.

-

Heat to 70°C for 12–16 hours.

-

Workup: Cool to RT, filter through a Celite pad to remove Pd black. Concentrate the filtrate.

-

Purification: Silica gel chromatography (EtOAc/Hexanes).

-

Product: Methyl 6-cyano-1-THP-indazole-3-carboxylate.

-

Phase 3: Pinner Reaction & Amidine Formation[3][4][5]

Objective: Convert the nitrile to an amidine. Mechanistic Note: The acidic conditions (HCl) will simultaneously cleave the acid-labile THP protecting group, simplifying the workflow.

Reagents:

-

Methyl 6-cyano-1-THP-indazole-3-carboxylate

-

Anhydrous HCl gas (generated or from cylinder)

-

Anhydrous Methanol

-

Ammonia (

) in Methanol (7N solution)

Protocol:

-

Imidate Formation:

-

Dissolve the nitrile intermediate in anhydrous MeOH (0.1 M).

-

Cool to 0°C in an ice bath.

-

Bubble dry HCl gas through the solution for 30–60 minutes until saturated.

-

Seal the vessel and stir at 0°C to RT for 18–24 hours.

-

Checkpoint: Monitor disappearance of the nitrile peak (~2230 cm⁻¹) via IR or conversion by LCMS. The THP group will cleave during this step.

-

Concentration: Evaporate the solvent and excess HCl under reduced pressure (keep temperature <40°C) to obtain the imidate hydrochloride intermediate. Do not expose to moist air.

-

-

Amidine Formation:

-

Redissolve the crude imidate residue in anhydrous MeOH.

-

Add excess

in MeOH (7N) at 0°C. -

Stir at RT for 4–6 hours.

-

Concentrate to dryness.[2] The product is Methyl 6-carbamimidoyl-1H-indazole-3-carboxylate .

-

Phase 4: Final Hydrolysis

Objective: Hydrolyze the methyl ester to the free carboxylic acid.

Protocol:

-

Dissolve the ester in a mixture of THF/Water (1:1).

-

Add Lithium Hydroxide (LiOH·H₂O, 3.0 equiv).

-

Stir at RT for 2–4 hours.

-

Neutralization: Carefully adjust pH to ~6–7 using 1N HCl. The zwitterionic product (Amidine-Acid) often precipitates at neutral pH.

-

Isolation: Filter the solid. If no precipitate forms, purify via preparative HPLC (C18 column, Water/Acetonitrile with 0.1% TFA).

Quantitative Data Summary

| Step | Transformation | Key Reagents | Typical Yield | Critical Parameter |

| 1 | Iodination | 92% | Keep T < 30°C to avoid di-iodination. | |

| 2 | Protection | DHP, PTSA | 95% | Ensure anhydrous conditions. |

| 3 | Carbonylation | Pd(OAc)₂, CO, MeOH | 75-85% | Efficient degassing is vital. |

| 4 | Pinner/Amidine | HCl(g), | 70-80% | Moisture sensitivity of imidate intermediate. |

| 5 | Hydrolysis | LiOH, THF/H₂O | 90% | pH control during isolation. |

References

-

C3-Iodination Methodology

- Giraud, F., et al. "C3-Indazole Functionalization: A Review." Current Organic Chemistry, 2013.

-

Protocol Validation: (General indazole iodination conditions).

-

Palladium-Catalyzed Carbonylation

- Comparison of lithiation vs.

-

Source:

-

Pinner Reaction on Indazoles

-

Indazole-3-Carboxylic Acid Synthesis

(Note: While specific URLs for the exact combined synthesis of this molecule are proprietary or rare in public databases, the cited references validate the individual unit operations described in this protocol.)

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. US20110172428A1 - Methods for the preparation of indazole-3-carboxylic acid and n-(s)-1-azabicyclo[2.2.2]oct-3-yl-1h-indazole-3-carboxamide hydrochloride salt - Google Patents [patents.google.com]

- 3. A Lewis acid-promoted Pinner reaction - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Organic Syntheses Procedure [orgsyn.org]

Application Notes and Protocols for the Synthesis of 6-Amidineindazole via the Pinner Reaction

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Strategic Importance of Amidines in Medicinal Chemistry

The amidine functional group is a cornerstone in modern drug design, prized for its ability to engage in strong hydrogen bonding interactions as a bioisostere for other functionalities. This capacity makes it a key feature in a multitude of pharmacologically active agents. The Pinner reaction, a classic and reliable method, offers a direct route to synthesize amidines from nitriles, proceeding through an intermediate imidate salt, often referred to as a Pinner salt.[1][2] This two-step process first involves the acid-catalyzed reaction of a nitrile with an alcohol to form the Pinner salt, which is then subsequently treated with ammonia or an amine to yield the desired amidine.[3]

This guide provides a comprehensive, in-depth protocol for the conversion of 6-cyanoindazole to 6-amidineindazole hydrochloride, a transformation of significant interest in the synthesis of heterocyclic drug candidates. The protocol is designed to be a self-validating system, with explanations for the causality behind each experimental choice, ensuring both technical accuracy and field-proven insights.

The Pinner Reaction: Mechanism and Key Considerations

The Pinner reaction is initiated by the protonation of the nitrile nitrogen by a strong acid, typically anhydrous hydrogen chloride (HCl). This protonation enhances the electrophilicity of the nitrile carbon, making it susceptible to nucleophilic attack by an alcohol, such as ethanol.[4] The resulting intermediate, a protonated imidate, is then deprotonated to form the imidate, which is subsequently protonated on the nitrogen to form the stable Pinner salt (an alkyl imidate hydrochloride).[4] In the second stage, the Pinner salt is subjected to aminolysis with a source of ammonia, such as ammonium chloride, to furnish the final amidine hydrochloride.

Several critical parameters must be strictly controlled for a successful Pinner reaction:

-

Anhydrous Conditions: The reaction is highly sensitive to moisture. Any presence of water can lead to the hydrolysis of the intermediate Pinner salt to form an ester, a common side product.[4] Therefore, the use of anhydrous solvents and reagents is paramount.

-

Temperature Control: The Pinner salt is thermodynamically unstable at higher temperatures and can decompose or rearrange to form an amide and an alkyl chloride.[1][2] Conducting the reaction at low temperatures is crucial to ensure the stability of the intermediate and maximize the yield of the desired amidine.

-

Acid Catalyst: Anhydrous hydrogen chloride gas is the traditional and most effective catalyst for the Pinner reaction. It acts as both a catalyst and a reagent, forming the hydrochloride salt of the intermediate and the final product.

Experimental Protocol: Synthesis of 6-Amidineindazole Hydrochloride

This protocol provides a detailed, step-by-step methodology for the conversion of 6-cyanoindazole to 6-amidineindazole hydrochloride.

Materials and Reagents

-

6-Cyanoindazole

-

Anhydrous Ethanol (absolute, <0.05% water)

-

Anhydrous Diethyl Ether

-

Hydrogen Chloride (gas, anhydrous)

-

Ammonium Chloride

-

Anhydrous Methanol

-

Schlenk flask or a three-necked round-bottom flask equipped with a gas inlet, a magnetic stirrer, and a drying tube

-

Ice bath

-

Rotary evaporator

Part 1: Formation of the Ethyl Imidate Hydrochloride (Pinner Salt)

-

Reaction Setup: In a flame-dried Schlenk flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 6-cyanoindazole (1 equivalent) in anhydrous ethanol (5-10 mL per gram of nitrile).

-

Cooling: Cool the solution to 0°C using an ice bath.

-

HCl Gas Introduction: Slowly bubble anhydrous hydrogen chloride gas through the stirred solution. The reaction is exothermic, so maintain the temperature between 0 and 5°C. Continue the introduction of HCl for 1-2 hours, or until the solution is saturated and a precipitate of the Pinner salt begins to form.

-

Reaction Progression: Seal the flask and allow the reaction to stir at 0-5°C for 12-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC) or by observing the formation of a significant amount of precipitate.

-

Isolation of Pinner Salt: Once the reaction is complete, dilute the mixture with an equal volume of anhydrous diethyl ether to facilitate further precipitation of the Pinner salt. Collect the solid by filtration under an inert atmosphere, wash with cold anhydrous diethyl ether, and dry under vacuum. The resulting ethyl imidate hydrochloride of 6-cyanoindazole should be used immediately in the next step.

Part 2: Conversion to 6-Amidineindazole Hydrochloride

-

Reaction Setup: In a clean, dry flask, suspend the freshly prepared Pinner salt (1 equivalent) in anhydrous methanol (5-10 mL per gram of Pinner salt).

-

Addition of Ammonia Source: Add ammonium chloride (1.5-2 equivalents) to the suspension.

-

Reaction and Heating: Stir the mixture at room temperature for 1-2 hours, then gently heat to 40-50°C for 4-6 hours. The progress of the aminolysis can be monitored by TLC or LC-MS.

-

Work-up and Purification: After the reaction is complete, cool the mixture to room temperature and remove the solvent under reduced pressure using a rotary evaporator. The crude product, 6-amidineindazole hydrochloride, can be purified by recrystallization from an appropriate solvent system (e.g., ethanol/diethyl ether) to yield the final product as a crystalline solid.

Data Presentation: Reaction Parameters and Expected Outcomes

| Parameter | Recommended Condition | Rationale and Expected Outcome |

| Solvent (Part 1) | Anhydrous Ethanol | Acts as both solvent and reactant. Must be strictly anhydrous to prevent ester formation. |

| Acid Catalyst | Anhydrous HCl gas | Protonates the nitrile, activating it for nucleophilic attack. Ensures the formation of the hydrochloride salt. |

| Temperature (Part 1) | 0-5°C | Maintains the stability of the thermodynamically unstable Pinner salt, preventing side reactions.[1][2] |

| Reaction Time (Part 1) | 12-24 hours | Allows for the complete formation of the Pinner salt. Reaction time may need optimization based on substrate reactivity. |

| Ammonia Source (Part 2) | Ammonium Chloride | Provides the amine nucleophile for the conversion of the Pinner salt to the amidine. |

| Solvent (Part 2) | Anhydrous Methanol | A polar solvent that facilitates the reaction of the Pinner salt with ammonium chloride. |

| Temperature (Part 2) | 40-50°C | Gentle heating can accelerate the aminolysis step without significant decomposition of the product. |

| Purification | Recrystallization | Effective for obtaining high-purity crystalline 6-amidineindazole hydrochloride. |

Visualization of the Experimental Workflow

Caption: Experimental workflow for the synthesis of 6-amidineindazole HCl.

Troubleshooting and Field-Proven Insights

-

Low Yield of Pinner Salt: This is often due to the presence of moisture. Ensure all glassware is flame-dried and all reagents and solvents are strictly anhydrous. Insufficient saturation with HCl gas can also lead to incomplete reaction.

-

Formation of Ester Byproduct: This is a clear indication of water in the reaction mixture. Re-evaluate the dryness of all components.

-

Incomplete Conversion to Amidine: The aminolysis step may require longer reaction times or slightly higher temperatures depending on the stability of the Pinner salt. Ensure an adequate excess of the ammonia source is used.

-

Purification Challenges: The final amidine hydrochloride salt can be highly polar. If recrystallization is challenging, column chromatography on silica gel using a polar eluent system (e.g., dichloromethane/methanol with a small percentage of ammonium hydroxide) may be an alternative, though care must be taken to avoid decomposition of the product on the stationary phase.

Conclusion

The Pinner reaction remains a highly effective and versatile method for the synthesis of amidines from nitriles. By carefully controlling the reaction conditions, particularly the exclusion of moisture and maintenance of low temperatures during the formation of the Pinner salt, high yields of the desired 6-amidineindazole hydrochloride can be achieved. This protocol provides a robust starting point for researchers in drug discovery and development, enabling the synthesis of this valuable heterocyclic building block.

References

-

Amidine- and Amidoxime-Substituted Heterocycles: Synthesis, Antiproliferative Evaluations and DNA Binding. (n.d.). PMC. Retrieved February 22, 2024, from [Link]

-

Synthesis of Amidines and Its Application to Pyrimidouracil Synthesis. (2020, November 20). MDPI. Retrieved February 22, 2024, from [Link]

- Aly, A. A., et al. (2018). Amidines: their synthesis, reactivity, and applications in heterocycle synthesis. Arkivoc, 2018(6), 85-138.

-

Pinner reaction. (n.d.). Wikipedia. Retrieved February 22, 2024, from [Link]

-

Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. (2007, January 15). PubMed. Retrieved February 22, 2024, from [Link]

-

Amidine synthesis by imidoylation. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

-

Synthesis of a library of 2-alkyl-3-alkyloxy-2H-indazole-6-carboxamides. (2025, August 6). Request PDF. Retrieved February 22, 2024, from [Link]

-

Synthesis of Amidines and its application to pyrimidouracil synthesis. (n.d.). Sciforum. Retrieved February 22, 2024, from [Link]

-

Pinner Reaction. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

-

Nitriles to Esters. (2025, July 28). Chemistry Steps. Retrieved February 22, 2024, from [Link]

-

A Lewis acid-promoted Pinner reaction. (2013, August 2). Beilstein Journal of Organic Chemistry. Retrieved February 22, 2024, from [Link]

-

Indazole synthesis. (n.d.). Organic Chemistry Portal. Retrieved February 22, 2024, from [Link]

-

Synthesis and Structure–Activity Relationships of Indazole Arylsulfonamides as Allosteric CC-Chemokine Receptor 4 (CCR4) Antagonists. (2013, February 14). Journal of Medicinal Chemistry. Retrieved February 22, 2024, from [Link]

-

Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives. (2018, October 26). MDPI. Retrieved February 22, 2024, from [Link]

-

indazole. (n.d.). Organic Syntheses Procedure. Retrieved February 22, 2024, from [Link]

-

Pinner Reaction. (n.d.). SynArchive. Retrieved February 22, 2024, from [Link]

-

An Overview of Some Imidates Derivatives with Anti-microbial Activity. (2017, October 29). Research and Reviews. Retrieved February 22, 2024, from [Link]

-

Amidines: Their synthesis, reactivity, and applications in heterocycle synthesis. (2025, November 3). MDPI. Retrieved February 22, 2024, from [Link]

Sources

Application Note: Solid-Phase Peptide Synthesis Using Indazole-3-Carboxylic Acid Building Blocks

Abstract & Scope

Indazole-3-carboxylic acid and its derivatives are increasingly utilized in medicinal chemistry as rigid, aromatic scaffolds for peptidomimetics, kinase inhibitors, and GPCR ligands. However, incorporating these electron-deficient, sterically demanding heteroaromatic acids into Solid-Phase Peptide Synthesis (SPPS) presents unique challenges compared to standard

This guide details optimized protocols for the activation and coupling of indazole-3-carboxylic acid building blocks. It addresses critical issues such as low nucleophilicity, solubility in DMF, and the prevention of

Strategic Analysis: The Chemical Challenge

Successful incorporation of indazole-3-carboxylic acid requires understanding three specific chemical hurdles:

-

Electronic Deactivation: The electron-withdrawing nature of the indazole ring reduces the reactivity of the carboxylic acid at the C3 position compared to an aliphatic amino acid. Standard carbodiimide couplings (DIC/HOBt) are often insufficient.

-

Steric Hindrance: The rigid bicyclic system imposes steric constraints that hinder the approach of the amine on the resin-bound peptide.

-

-Protection: The nitrogen at position 1 (

Materials & Reagent Selection

| Component | Recommendation | Rationale |

| Coupling Reagent | HATU (or PyAOP) | Hexafluorophosphate azabenzotriazole tetramethyl uronium (HATU) is superior for sterically hindered and aromatic acids due to the "7-aza" effect, which accelerates the active ester aminolysis. |

| Base | DIPEA (Diisopropylethylamine) | Non-nucleophilic base required for HATU activation. Use 2 equivalents relative to the acid. |

| Solvent | DMF (anhydrous) | NMP (N-methylpyrrolidone) may be substituted if the indazole derivative shows poor solubility in DMF. |

| Resin | Rink Amide or 2-Chlorotrityl | Rink Amide for C-terminal amides. 2-Chlorotrityl (2-CTC) is preferred for C-terminal acids to prevent premature cleavage or racemization during loading. |

| Additives | HOAt (optional) | If using DIC, HOAt must be added. However, uronium salts (HATU) are preferred over carbodiimides for this specific application. |

Experimental Protocols

Protocol A: Resin Preparation & Fmoc Deprotection

Standard Fmoc SPPS cycle preparation.

-

Swelling: Swell the resin (e.g., Rink Amide MBHA, 0.5 mmol/g) in DMF for 30 minutes.

-

Deprotection: Treat resin with 20% Piperidine in DMF (

min). -

Wash: Flow wash with DMF (

min) to remove all traces of piperidine.-

Critical Check: Perform a chloranil test (for secondary amines) or Kaiser test (for primary amines) to confirm the presence of free amine.

-

Protocol B: Activation and Coupling of Indazole-3-Carboxylic Acid

This protocol uses HATU, the gold standard for this scaffold.

Reagents (for 0.1 mmol resin scale):

-

Indazole-3-carboxylic acid derivative: 0.4 mmol (4 eq)

-

HATU: 0.38 mmol (3.8 eq)

-

DIPEA: 0.8 mmol (8 eq)

-

DMF: 2–3 mL

Step-by-Step Procedure:

-

Pre-activation: In a clean vial, dissolve the Indazole-3-carboxylic acid and HATU in anhydrous DMF.

-

Base Addition: Add DIPEA to the vial. The solution should turn yellow immediately.

-

Note: Allow to activate for only 1–2 minutes . Prolonged activation of uronium salts can lead to guanidinium side products.

-

-

Coupling: Transfer the activated solution to the resin reaction vessel.

-

Incubation: Shake or vortex at room temperature for 4 to 16 hours .

-

Insight: Unlike standard amino acids (1 hr), aromatic heterocycles require extended coupling times. Heating to 50°C (microwave or conventional) can reduce this to 1 hour but risks side reactions if the indazole is unprotected.

-

-

Washing: Drain and wash with DMF (

), DCM ( -

Monitoring: Perform a Kaiser test.

-

Result: If positive (blue beads), repeat the coupling (Double Coupling) using fresh reagents.

-

Protocol C: Cleavage & Isolation

Ensuring the aromatic ring is not modified during cleavage.

Cocktail: TFA / TIS /

-

Note: Triisopropylsilane (TIS) is essential to scavenge trityl cations (if Trt protection was used) and prevent alkylation of the electron-rich indazole ring.

-

Incubation: Add cleavage cocktail to the resin and shake for 2–3 hours.

-

Precipitation: Filter the filtrate into cold diethyl ether (

C). -

Isolation: Centrifuge (3000 rpm, 5 min) to pellet the peptide. Decant ether.

-

Lyophilization: Dissolve the pellet in

/MeCN (1:1) and lyophilize.

Visualization: Workflows & Mechanisms

Diagram 1: Optimized SPPS Workflow for Indazole Coupling

This flowchart illustrates the decision-making process for coupling these specific building blocks.

Caption: Decision tree for the solid-phase coupling of indazole-3-carboxylic acid, highlighting solubility checks and monitoring steps.

Diagram 2: HATU Activation Mechanism

Understanding the "7-aza" effect helps explain why HATU is chosen over HBTU for this application.

Caption: HATU activation pathway generating the reactive O-At ester, which facilitates rapid aminolysis with the resin-bound amine.

Troubleshooting & Optimization

| Observation | Root Cause | Corrective Action |

| Low Coupling Yield | Steric hindrance of the C3-carboxyl group. | 1. Use HATU instead of HBTU/DIC.2. Increase temperature to 50°C (Microwave).3. Perform double coupling. |

| Precipitation in Vial | Low solubility of the planar aromatic system. | Dissolve the building block in NMP or add 10% DMSO to the DMF. Ensure the solution is clear before adding HATU. |

| Side Products (+100 Da) | Use | |

| Racemization | Over-activation (rare for Indazole-3-COOH as it lacks | Use Collidine instead of DIPEA as the base (weaker base, less proton abstraction). |

References

-

Vertex AI Search. (2025). Coupling reagents for electron deficient aromatic carboxylic acids SPPS. 1[2]

-

Bachem. (2024). Efficient Peptide Synthesis: A Guide to Coupling Reagents & Additives. 3

-

MDPI. (2024). Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds. 4

-

Aapptec. (2025).[4] Standard Coupling Procedures; DIC/HOBt; PyBOP; HBTU.[2] 5

-

Beilstein Journals. (2014). Automated solid-phase peptide synthesis to obtain therapeutic peptides. 6[2]

Sources

- 1. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 2. peptide.com [peptide.com]

- 3. bachem.com [bachem.com]

- 4. Synthesis and Characterization of Novel Indazole–Sulfonamide Compounds with Potential MAPK1 Inhibitory Activity for Cancer Treatment [mdpi.com]

- 5. peptide.com [peptide.com]

- 6. BJOC - Automated solid-phase peptide synthesis to obtain therapeutic peptides [beilstein-journals.org]

Application Notes and Protocols for the Esterification of 6-Amidinoindazole-3-Carboxylic Acid

Abstract

This document provides a comprehensive technical guide for researchers, scientists, and drug development professionals on the esterification of 6-amidinoindazole-3-carboxylic acid. This key intermediate is of significant interest in medicinal chemistry, and its successful esterification is a critical step in the synthesis of various therapeutic agents. These application notes delve into the chemical challenges posed by the molecule's unique functional groups and present detailed, field-proven protocols for achieving high-yield, high-purity ester products. The methodologies covered include classic Fischer-Speier esterification, milder coupling agent-mediated reactions like the Steglich esterification, and the Mitsunobu reaction, offering a range of options to suit different substrate sensitivities and laboratory capabilities. Each protocol is accompanied by a discussion of the underlying mechanism, optimization strategies, and troubleshooting advice to ensure reliable and reproducible results.

Introduction: The Significance of 6-Amidinoindazole-3-Carboxylic Acid Esters

Indazole derivatives are a prominent class of heterocyclic compounds in drug discovery, with numerous examples demonstrating a wide array of biological activities.[1] The 6-amidinoindazole-3-carboxylic acid scaffold, in particular, serves as a crucial building block for the synthesis of inhibitors targeting various enzymes and receptors. The ester derivatives of this acid are often key intermediates or final active pharmaceutical ingredients (APIs), where the ester group can modulate properties such as solubility, cell permeability, and metabolic stability.

The primary challenge in the esterification of 6-amidinoindazole-3-carboxylic acid lies in the presence of multiple reactive functional groups: the carboxylic acid, the basic amidine, and the indazole ring itself. These groups can lead to undesired side reactions under various esterification conditions, necessitating a careful selection of reagents and reaction parameters. This guide aims to provide a clear and logical framework for navigating these challenges to achieve successful ester synthesis.

Strategic Considerations for Esterification

The choice of an esterification method is dictated by the stability of the starting material and the desired ester. The presence of the acid-sensitive amidine group and the nucleophilic indazole nitrogen atoms requires careful consideration.

-

Acid-Catalyzed Reactions (Fischer-Speier): While seemingly straightforward, strong acidic conditions can lead to the hydrolysis of the amidine group or protonation of the indazole ring, potentially deactivating it or promoting side reactions.[2][3][4] This method is generally suitable for simple, less sensitive alcohols.[2][3]

-

Coupling Agent-Mediated Reactions (e.g., Steglich Esterification): These methods operate under milder, often neutral or slightly basic conditions, making them well-suited for sensitive substrates.[2][5][6] Reagents like dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of a nucleophilic catalyst like 4-dimethylaminopyridine (DMAP) activate the carboxylic acid for attack by the alcohol.[2][5][6]

-

Mitsunobu Reaction: This reaction provides a powerful method for esterification with inversion of stereochemistry at a chiral alcohol center.[7][8][9] It utilizes triphenylphosphine (PPh3) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) to activate the alcohol for nucleophilic attack by the carboxylate.[7][8][9]

Detailed Experimental Protocols

Protocol 1: Fischer-Speier Esterification

This classical method is most effective when the alcohol can be used in large excess to drive the equilibrium towards the ester product.[2][3][10]

Reaction Scheme:

Caption: Fischer-Speier Esterification Workflow.

Step-by-Step Methodology:

-

To a solution of 6-amidinoindazole-3-carboxylic acid (1.0 eq) in the desired alcohol (e.g., methanol or ethanol, used as the solvent), add a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%).

-

Heat the reaction mixture to reflux and monitor the progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

-

Upon completion, cool the reaction mixture to room temperature.

-

Remove the excess alcohol under reduced pressure.

-

Neutralize the residue with a saturated aqueous solution of sodium bicarbonate.

-

Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to afford the desired ester.

Table 1: Reagent Quantities for Fischer-Speier Esterification

| Reagent | Molar Eq. | Amount (for 1 mmol scale) |

| 6-Amidinoindazole-3-carboxylic acid | 1.0 | 204.2 mg |

| Alcohol (e.g., Methanol) | Solvent | 10-20 mL |

| Concentrated Sulfuric Acid (98%) | 0.05 | ~2.7 µL |

Protocol 2: Steglich Esterification

This method is highly recommended for its mild reaction conditions and broad substrate scope.[5][6][11] The use of a carbodiimide coupling agent and a DMAP catalyst circumvents the need for harsh acids.[5][6]

Reaction Scheme:

Caption: Steglich Esterification Workflow.

Step-by-Step Methodology:

-

Dissolve 6-amidinoindazole-3-carboxylic acid (1.0 eq), the alcohol (1.2 eq), and a catalytic amount of DMAP (0.1 eq) in an anhydrous aprotic solvent (e.g., dichloromethane or DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the mixture to 0 °C in an ice bath.

-

Add a solution of DCC (1.1 eq) in the same anhydrous solvent dropwise to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, a white precipitate of dicyclohexylurea (DCU) will form. Filter off the DCU precipitate and wash it with a small amount of the reaction solvent.

-

Wash the filtrate with a dilute acid solution (e.g., 1 M HCl) to remove any remaining DMAP, followed by a saturated aqueous solution of sodium bicarbonate, and finally with brine.[12]

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

Table 2: Reagent Quantities for Steglich Esterification

| Reagent | Molar Eq. | Amount (for 1 mmol scale) |

| 6-Amidinoindazole-3-carboxylic acid | 1.0 | 204.2 mg |

| Alcohol | 1.2 | 1.2 mmol |

| DCC | 1.1 | 226.9 mg |

| DMAP | 0.1 | 12.2 mg |

| Anhydrous Dichloromethane | Solvent | 10-20 mL |

Protocol 3: Mitsunobu Reaction

The Mitsunobu reaction is particularly useful for the esterification of secondary alcohols where inversion of stereochemistry is desired.[7][8] It proceeds under neutral conditions, which is advantageous for the sensitive 6-amidinoindazole-3-carboxylic acid.

Reaction Scheme:

Caption: Mitsunobu Reaction Workflow.

Step-by-Step Methodology:

-

Dissolve 6-amidinoindazole-3-carboxylic acid (1.5 eq), the alcohol (1.0 eq), and triphenylphosphine (1.5 eq) in an anhydrous aprotic solvent (e.g., THF or dichloromethane) under an inert atmosphere.

-

Cool the solution to 0 °C in an ice bath.

-

Slowly add DEAD or DIAD (1.5 eq) dropwise to the reaction mixture. A color change and/or the formation of a precipitate may be observed.

-

Allow the reaction to warm to room temperature and stir for 4-12 hours. Monitor the reaction progress by TLC or HPLC.

-

Upon completion, concentrate the reaction mixture under reduced pressure.

-

The crude product will contain triphenylphosphine oxide and the reduced hydrazine dicarboxylate. Purification can be achieved by column chromatography on silica gel. In some cases, precipitation of the byproducts from a suitable solvent mixture (e.g., diethyl ether/hexanes) may be effective.

Table 3: Reagent Quantities for Mitsunobu Reaction

| Reagent | Molar Eq. | Amount (for 1 mmol scale of alcohol) |

| 6-Amidinoindazole-3-carboxylic acid | 1.5 | 306.3 mg |

| Alcohol | 1.0 | 1.0 mmol |

| Triphenylphosphine (PPh3) | 1.5 | 393.4 mg |

| DIAD | 1.5 | 294 µL |

| Anhydrous THF | Solvent | 10-20 mL |

Troubleshooting and Optimization

-

Low Yield in Fischer Esterification: Drive the equilibrium by removing water using a Dean-Stark apparatus or by adding molecular sieves. Alternatively, increase the excess of the alcohol.

-

Side Reactions in Steglich Esterification: The formation of N-acylurea byproduct can occur if the esterification is slow.[6] Ensure all reagents and solvents are anhydrous. The order of addition can also be critical; adding the DCC last and at a low temperature can minimize side product formation.

-

Difficult Purification in Mitsunobu Reaction: The removal of triphenylphosphine oxide and the hydrazine byproduct can be challenging. Using polymer-supported triphenylphosphine can simplify the workup, as the byproduct can be removed by filtration.

Conclusion

The successful esterification of 6-amidinoindazole-3-carboxylic acid is readily achievable with a careful selection of reagents and reaction conditions. For robust and scalable syntheses, the Steglich esterification offers a reliable and mild approach. The Fischer-Speier method remains a viable option for simple alcohols, while the Mitsunobu reaction provides a specialized tool for stereochemical control. The protocols and insights provided in this guide are intended to empower researchers to confidently and efficiently synthesize the desired ester derivatives of this important heterocyclic scaffold.

References

-

Neises, B., & Steglich, W. (1978). Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition in English, 17(7), 522-524. [Link]

-

Wikipedia. Steglich esterification. [Link]

-

Organic Chemistry Portal. Acid to Ester - Common Conditions. [Link]

-

Scribd. Steglich Esterification. [Link]

-

Taylor & Francis Online. Steglich esterification – Knowledge and References. [Link]

-

PubMed. Efficient synthesis of highly functionalized indazoles and 2,3-dihydro-1,2-benzisoxazoles by reaction of stable Fischer dienyl carbenes and isocyanides. [Link]

-

ResearchGate. Synthesis of indazole derivatives. [Link]

-

Wikipedia. Mitsunobu reaction. [Link]

-

MDPI. Synthesis and Structural Characterization of 1- and 2-Substituted Indazoles: Ester and Carboxylic Acid Derivatives. [Link]

-

Royal Society of Chemistry. Repurposing amine and carboxylic acid building blocks with an automatable esterification reaction. [Link]

- Google Patents.

- Google Patents.

-

Organic Synthesis. Mitsunobu reaction. [Link]

-

Organic Syntheses. 1H-indazole-3-carboxylic acid, ethyl ester. [Link]

-

Chemistry Steps. Mitsunobu Reaction. [Link]

-

University of Missouri–St. Louis. The Fischer Esterification. [Link]

-

ResearchGate. (A) Amidation and esterification of carboxylic acids and (B) comparison... [Link]

-

ResearchGate. What's the best way for removing extra DCC and DMAP in an esterification reaction? [Link]

-

ACS Publications. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

-

Master Organic Chemistry. Mitsunobu Reaction. [Link]

-

Wikipedia. Fischer–Speier esterification. [Link]

-

Atlanchim Pharma. Recent Advances in the Mitsunobu Reaction. [Link]

-

Technology Networks. Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. [Link]

-

ResearchGate. Efficient synthesis of new 3-heteroaryl-1-functionalized 1H-indazoles. [Link]

-

Encyclopedia.pub. Direct Amidations of Carboxylic Acids with Amines. [Link]

-

ACS Publications. Fast Esterification Method Mediated by Coupling Reagent NDTP. [Link]

-

Organic Chemistry Portal. Fischer Esterification. [Link]

-

Organic Syntheses. Esterification of Carboxylic Acids with Dicyclohexylcarbodiimide/4-Dimethylaminopyridine: tert-Butyl Ethyl Fumarate. [Link]

-

JOCPR. Esterification of 3,5-dinitrobenzoic acid with 2- hydroxyethyl methacrylate polymers. [Link]

-

National Institutes of Health. Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. [Link]

-

Organic Chemistry Portal. Chemoselective Esterification and Amidation of Carboxylic Acids with Imidazole Carbamates and Ureas. [Link]

-

ResearchGate. Synthesis and Structure of Esterification Products of 6-aryl-1,2,3,6,7,7a-hexahydro-3а,6-epoxyisoindole-7-carboxylic Acids. [Link]

-

MDPI. Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. [Link]

-

YouTube. Carboxylic Acids Reactions: Esterification, Amides, & More (Full Lesson) | Sketchy MCAT. [Link]

-

Organic Chemistry Portal. Simple Method for the Esterification of Carboxylic Acids. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Acid to Ester - Common Conditions [commonorganicchemistry.com]

- 3. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 4. Fischer Esterification [organic-chemistry.org]

- 5. Steglich Esterification [organic-chemistry.org]

- 6. Steglich esterification - Wikipedia [en.wikipedia.org]

- 7. Mitsunobu reaction - Wikipedia [en.wikipedia.org]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

- 9. atlanchimpharma.com [atlanchimpharma.com]

- 10. community.wvu.edu [community.wvu.edu]

- 11. scribd.com [scribd.com]

- 12. researchgate.net [researchgate.net]

Troubleshooting & Optimization

resolving stability issues of amidine groups in basic conditions

Technical Support Center: Amidine Chemistry & Stability Authorized by Senior Application Scientist | Version 2.4 | Status: Active

Introduction: The Amidine Paradox

Welcome to the Amidine Support Center. If you are here, you are likely facing a common paradox in medicinal chemistry: Amidines are thermodynamically robust yet operationally fragile.

While the amidine functional group (

Module 1: The Hydrolysis Hazard

Diagnosis: You observe the conversion of your amidine to a primary amide (

The Mechanism of Failure

Contrary to popular belief, amidines are relatively stable in moderate base at room temperature. Instability arises when heat and strong nucleophiles (

Figure 1: Mechanism of Base-Promoted Amidine Hydrolysis The irreversible step is often the expulsion of ammonia/amine, driven by the formation of the resonance-stabilized carboxylate.

Caption: Base-promoted hydrolysis pathway. Note that electron-withdrawing groups on 'R' accelerate the initial OH- attack.

Troubleshooting Table: Stability vs. Conditions

| Condition | Stability Risk | Recommended Action |

| pH 8–10 (Bicarb/Carbonate) | Low | Safe for workup. Amidine remains partially protonated (water soluble). |

| pH 12–14 (NaOH/KOH) | Moderate | Danger Zone. Avoid heating. Keep contact time < 30 mins. |

| pH > 14 + Heat | High | Hydrolysis to amide is kinetically favored. |

| Electron-Poor 'R' Group | High | The amidine carbon is highly electrophilic. Use milder bases ( |

Module 2: Isolation & Purification Protocols

The Problem: "I treated my reaction with NaOH, but my product disappeared." The Reality: You didn't destroy it; you washed it away. Free-base amidines are highly polar and often more soluble in water than in organic solvents like dichloromethane (DCM) or ethyl acetate.

Protocol A: The "Salting Out" Extraction (Standard)

Use this when your amidine is moderately lipophilic.

-

Basify: Cool the aqueous reaction mixture to 0°C. Slowly add 2N NaOH until pH